molecular formula C10H15N3O2 B13164035 5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13164035
M. Wt: 209.24 g/mol
InChI Key: AUDSKKARFQAGTP-UHFFFAOYSA-N
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Description

5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable, multi-functional heterocyclic building block designed for medicinal chemistry and drug discovery research. The compound features a pyrazole core, a privileged scaffold in pharmaceutical development known to confer a wide spectrum of biological activities . Its structure integrates a 3-hydroxypyrrolidine substituent and an aldehyde functional group. The aldehyde group is a highly versatile synthetic handle, enabling researchers to efficiently construct complex molecular libraries through condensation reactions, such as the formation of hydrazones, imines, or other derivatives, which is a common strategy in the search for new bioactive molecules . Pyrazole derivatives are extensively investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and antifungal agents, often acting through mechanisms like enzyme inhibition . This specific compound, with its hydroxypyrrolidine moiety, may be of particular interest for designing molecules that target enzyme active sites or modulate pharmacokinetic properties. As a key intermediate, it can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-(3-hydroxypyrrolidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O2/c1-7-9(6-14)10(12(2)11-7)13-4-3-8(15)5-13/h6,8,15H,3-5H2,1-2H3

InChI Key

AUDSKKARFQAGTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCC(C2)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(3-Hydroxypyrrolidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde generally involves the following key steps:

  • Construction of the 1,3-dimethyl-1H-pyrazole core.
  • Introduction of the formyl group at the 4-position of the pyrazole ring.
  • Nucleophilic substitution or coupling to attach the 3-hydroxypyrrolidin-1-yl substituent at the 5-position.

Formation of the Pyrazole Core and Formylation

The pyrazole ring with 1,3-dimethyl substitution is typically synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. The formyl group at the 4-position is introduced through electrophilic formylation reactions, most commonly the Vilsmeier-Haack reaction .

  • Vilsmeier-Haack Reaction : Treatment of the pyrazole precursor with a Vilsmeier reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide introduces the aldehyde group at the 4-position of the pyrazole ring with good regioselectivity and yields.

Alternative Synthetic Routes

  • Condensation/Cyclization : Some patents describe a two-step process involving substitution/hydrolysis followed by condensation/cyclization to form pyrazole derivatives with various substituents, which could be adapted for the synthesis of the title compound.
  • Oxidation of Corresponding Alcohols : Oxidation of the corresponding 4-hydroxymethyl pyrazole derivatives to the aldehyde can be an alternative route, using oxidants such as manganese dioxide or chromium-based reagents.

Detailed Preparation Procedure (Hypothetical Example)

Step Reagents & Conditions Description Yield & Notes
1 1,3-Dimethyl-1H-pyrazole + POCl3/DMF Vilsmeier-Haack formylation at 0–5°C Yields 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 70–85% yield
2 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde + 3-hydroxypyrrolidine + base (e.g., potassium carbonate) in DMF Nucleophilic substitution at 5-position Yields target compound with 60–75% isolated yield
3 Purification by recrystallization from ethanol-water mixture Removes impurities and obtains pure compound Purity > 98% by HPLC

Research Results and Data Summary

Yield and Purity

  • The formylation step via Vilsmeier-Haack typically achieves yields between 70% and 85% with high regioselectivity.
  • Nucleophilic substitution with 3-hydroxypyrrolidine generally proceeds with moderate to good yields (60–75%), depending on reaction time and temperature.
  • Purification by recrystallization or chromatographic methods yields a product with purity exceeding 98% as confirmed by high-performance liquid chromatography.

Reaction Conditions Optimization

Parameter Optimal Range Effect on Yield/Purity
Temperature (Formylation) 0–5°C Prevents side reactions, improves selectivity
Solvent (Substitution) Dimethylformamide or Dimethyl sulfoxide Enhances nucleophilicity and solubility
Base Potassium carbonate or sodium hydride Facilitates substitution without aldehyde reduction
Reaction Time 4–12 hours Longer times improve conversion but may increase by-products

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbaldehyde group can be reduced to form alcohols.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbaldehyde group may produce alcohols.

Scientific Research Applications

5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The hydroxypyrrolidine group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

Key Compounds :

5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (): Substituent: 2,4-Dichlorophenoxy group. Structural Features: Pyrazole and benzene rings form a dihedral angle of 72.8°, influencing molecular conformation. Weak C–H⋯O hydrogen bonds contribute to crystal packing .

5-(4-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (): Substituent: 4-Chlorophenoxy group. Applications: Acts as an intermediate in synthesizing antimicrobial and anti-inflammatory pyrazole derivatives . Comparison: The electron-withdrawing chlorine atom may activate the aldehyde group for nucleophilic reactions, similar to the hydroxypyrrolidinyl group’s inductive effects.

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (): Substituent: 3-Methoxyazetidinyl group. Structural Features: The smaller azetidine ring (4-membered vs. pyrrolidine’s 5-membered) imposes distinct conformational constraints. The methoxy group enhances steric bulk and electron-donating effects .

5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde ():

  • Substituent : Iodo-pyrazole moiety.
  • Properties : The iodine atom’s polarizability enables halogen bonding, a feature absent in the hydroxypyrrolidinyl analog .

Physicochemical Properties

Compound Name Substituent Molecular Weight Key Features Biological Relevance
Target Compound 3-Hydroxypyrrolidinyl Not Provided Hydrogen-bond donor (OH group) Potential drug intermediate
5-(4-Chlorophenoxy)-1,3-dimethyl-pyrazole-4-carbaldehyde 4-Chlorophenoxy 280.73 (C12H11ClN2O2) Lipophilic, electron-withdrawing Cl Antimicrobial intermediate
5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-pyrazole-4-carbaldehyde 3-Methoxyazetidinyl 209.25 (C10H15N3O2) Conformationally constrained Not reported
5-(2,4-Dichlorophenoxy)-1,3-dimethyl-pyrazole-4-carbaldehyde 2,4-Dichlorophenoxy 315.17 (C13H11Cl2N2O2) Dihedral angle = 72.8°, weak H-bonds Structural studies

Biological Activity

5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique pyrazole core, which is known for various biological activities. The structural formula includes a hydroxypyrrolidine moiety, contributing to its pharmacological profile. The molecular formula is C10_{10}H14_{14}N4_{4}O, with a molecular weight of 206.24 g/mol.

1. Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit antimicrobial activities against various pathogens. For instance, studies indicate that compounds with similar structures to 5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde have shown efficacy against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds in this class have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

3. Anticancer Activity

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells.

The biological activity of 5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Signaling Pathways : These compounds may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell proliferation.

Case Studies

Several studies have highlighted the biological activities of compounds structurally related to 5-(3-Hydroxypyrrolidin-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

StudyFindings
Selvam et al. (2016)Synthesized a series of pyrazole derivatives with notable MAO-B inhibitory activity and anti-inflammatory effects comparable to indomethacin .
Burguete et al. (2016)Reported antimicrobial activity against E. coli and S. aureus, emphasizing the importance of specific moieties in enhancing efficacy .
Chovatia et al. (2016)Investigated anti-tubercular properties against Mycobacterium tuberculosis, demonstrating promising results at low concentrations .

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